molecular formula C21H15BrN4O5 B11534442 2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate

2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate

Cat. No.: B11534442
M. Wt: 483.3 g/mol
InChI Key: VDDRFNSDUGUNEQ-WYMPLXKRSA-N
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Description

2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate is a complex organic compound that features a combination of pyridine, nitrophenyl, and bromobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate typically involves a multi-step process. One common approach is the condensation reaction between 6-methylpyridine-3-carbohydrazide and 4-nitrobenzaldehyde, followed by esterification with 3-bromobenzoic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl and pyridine moieties play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate
  • 2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate

Uniqueness

The presence of the bromine atom in the benzoate moiety of 2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate distinguishes it from similar compounds

Properties

Molecular Formula

C21H15BrN4O5

Molecular Weight

483.3 g/mol

IUPAC Name

[2-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]-4-nitrophenyl] 3-bromobenzoate

InChI

InChI=1S/C21H15BrN4O5/c1-13-5-6-15(11-23-13)20(27)25-24-12-16-10-18(26(29)30)7-8-19(16)31-21(28)14-3-2-4-17(22)9-14/h2-12H,1H3,(H,25,27)/b24-12+

InChI Key

VDDRFNSDUGUNEQ-WYMPLXKRSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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